Benzoxaborinine vs. Benzoxaborole Core: Crystallographically Defined Divergent Binding Orientation in Human Carbonic Anhydrase Active Sites
X-ray co-crystal structures demonstrate that benzoxaborinine 3 (3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol, the parent core of the target compound) and the corresponding benzoxaborole 10 adopt substantially different orientations within the active site of human carbonic anhydrase I and II, despite sharing a tetrahedral zinc-binding mode. The expanded ring in the benzoxaborinine scaffold redirects the ligand trajectory, a finding with direct implications for inhibitor design and selectivity optimization [1].
| Evidence Dimension | Active-site binding orientation (crystallographic) |
|---|---|
| Target Compound Data | Benzoxaborinine 3 (parent scaffold) adopts a distinct orientation in hCA I (PDB: 8Q6L, resolution 1.72 Å) and hCA II (PDB: 8QHO) |
| Comparator Or Baseline | Benzoxaborole 10 (analogous five-membered scaffold) co-crystallized with the same isoforms |
| Quantified Difference | Qualitative structural differentiation: zinc-binding mode conserved; ligand trajectory and peripheral interactions repositioned due to ring expansion |
| Conditions | X-ray diffraction; recombinant human carbonic anhydrase I and II; deposition at RCSB PDB |
Why This Matters
Procurement of the benzoxaborinine-based 8-carboxylic acid scaffold enables access to a chemotype with a crystallographically validated binding trajectory distinct from benzoxaboroles, offering an orthogonal starting point for inhibitor optimization.
- [1] Giovannuzzi S, Nikitjuka A, Angeli A, Smietana M, Massardi ML, Turati M, Ronca R, Bonardi A, Nocentini A, Ferraroni M, Supuran CT, Winum JY. Benzoxaborinine, New Chemotype for Carbonic Anhydrase Inhibition: Ex Novo Synthesis, Crystallography, In Silico Studies, and Anti-Melanoma Cell Line Activity. J Med Chem. 2024 Oct 24;67(20):18221-18234. doi:10.1021/acs.jmedchem.4c01516; PDB entries 8Q6L, 8QHO. View Source
